

Application Notes and Protocols for CCK-8 Administration in Animal Models

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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

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Introduction

Cholecystokinin-8 (CCK-8), a sulfated octapeptide, is a crucial regulator of various physiological and behavioral processes. In the central nervous system and the periphery, CCK-8 acts as a neurotransmitter and gut hormone, respectively. Its role in inducing satiety, modulating anxiety, and influencing learning and memory has made it a significant tool in neuroscience and drug development research. These application notes provide detailed protocols for the administration of CCK-8 in animal models to study its effects on satiety, anxiety, and memory, along with data presentation and visualization of relevant pathways.

I. Satiety and Feeding Behavior

CCK-8 is a well-established short-term satiety signal that reduces meal size.^[1] Its administration is a common method to study the mechanisms of food intake regulation.

Experimental Protocols

1. Intraperitoneal (IP) Administration for Satiety Studies in Rats

This protocol is adapted from studies investigating the dose-dependent effects of CCK-8 on food intake.^{[2][3]}

- Animals: Male Sprague-Dawley or Wistar rats are commonly used.[\[2\]](#)[\[3\]](#) Animals should be individually housed to monitor food intake accurately.
- Acclimation: Allow at least one week for acclimation to the housing conditions and diet.
- Fasting: Fast the animals overnight (e.g., 17-24 hours) with free access to water to ensure motivation to eat.[\[2\]](#)[\[4\]](#)
- CCK-8 Preparation: Dissolve sulfated CCK-8 in sterile 0.9% saline. Prepare fresh on the day of the experiment.
- Administration:
 - Administer CCK-8 via intraperitoneal (IP) injection 5 minutes before presenting food.[\[2\]](#)
 - A typical injection volume is 0.25 ml.[\[2\]](#)
- Behavioral Measurement:
 - Provide a pre-weighed amount of standard chow or a palatable liquid diet (e.g., evaporated milk).[\[3\]](#)
 - Measure food consumption at regular intervals, such as 30, 60, and 120 minutes after food presentation.[\[2\]](#)
 - A control group receiving a saline injection should always be included.

2. Intracerebroventricular (ICV) Administration for Satiety Studies in Rats

This protocol is for directly assessing the central effects of CCK-8 on feeding.[\[4\]](#)

- Surgery:
 - Surgically implant a permanent guide cannula into the lateral ventricle of anesthetized rats.
 - Allow a recovery period of at least one week.

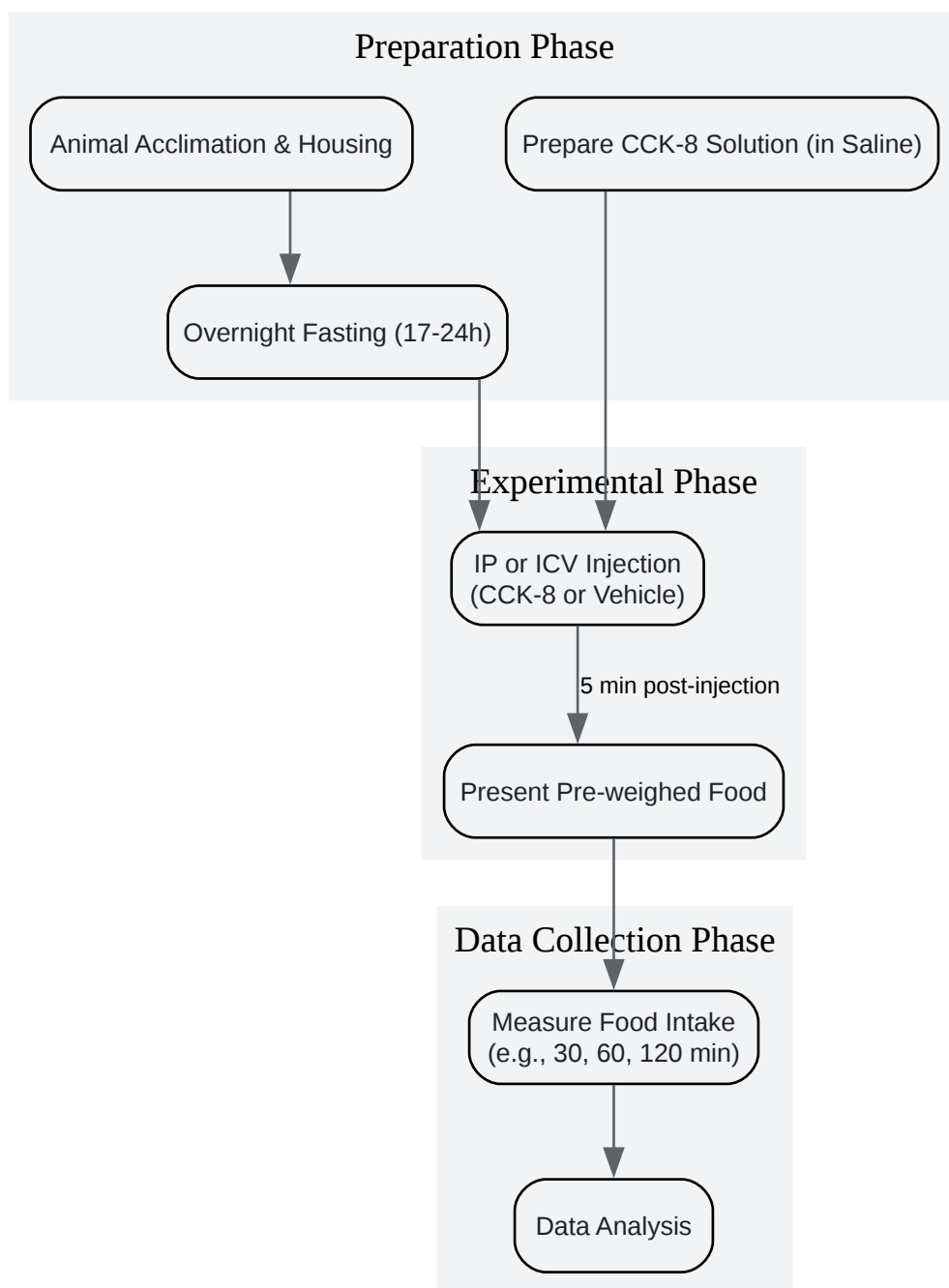
- Fasting: Fast the rats for 24 hours with free access to water.[\[4\]](#)
- CCK-8 Preparation: Dissolve CCK-8 in sterile artificial cerebrospinal fluid (aCSF).
- Administration:
 - Gently restrain the rat and inject CCK-8 through the cannula into the lateral ventricle.
- Behavioral Measurement:
 - Measure the latency to the first meal and the amount of food consumed in 20-minute intervals for at least one hour.[\[4\]](#)
 - A vehicle-injected control group is essential.

Data Presentation: Satiety Studies

Species	Administration Route	CCK-8 Dose	Fasting Duration	Key Findings	Reference
Rat	Intraperitoneal (IP)	0.25, 0.6, 1.0 µg/kg	Overnight	Dose-dependent reduction in food intake at 30 and 60 minutes. 0.6 and 1.0 µg/kg doses produced a significant decrease.	[2]
Rat	Intraperitoneal (IP)	40-160 ng/kg	Non-deprived & 17h	Dose-related decrease in meal size.	[3]
Rat	Intraperitoneal (IP)	5 µg/kg	48 hours	Reduced fasting-induced hyperphagia.	[5]
Rat	Intracerebroventricular (ICV)	0.1, 1, 10 nmol	24 hours	Dose-dependent increase in feeding latency and reduction of food intake in the first 20 minutes.	[4]
Mouse	Intraperitoneal (IP)	1, 3, 5 µg/kg	18 hours	Significant reduction in 30-minute food intake at all doses in apo AIV	[6]

knockout
mice, and at
3 $\mu\text{g/kg}$ and
above in wild-
type mice.

Experimental Workflow: Satiety Study



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Caption: Workflow for a typical CCK-8 induced satiety experiment.

II. Anxiety-Like Behavior

CCK, particularly through its interaction with CCK-B receptors, is implicated in anxiety and panic disorders. Administration of CCK agonists like CCK-8 or the tetrapeptide fragment CCK-4 can induce anxiety-like behaviors in animal models.[7]

Experimental Protocols

1. Intracerebral Administration for Anxiety Studies in Rats

This protocol describes the induction of anxiety-like behavior by direct injection of CCK-8 into a specific brain region.[8]

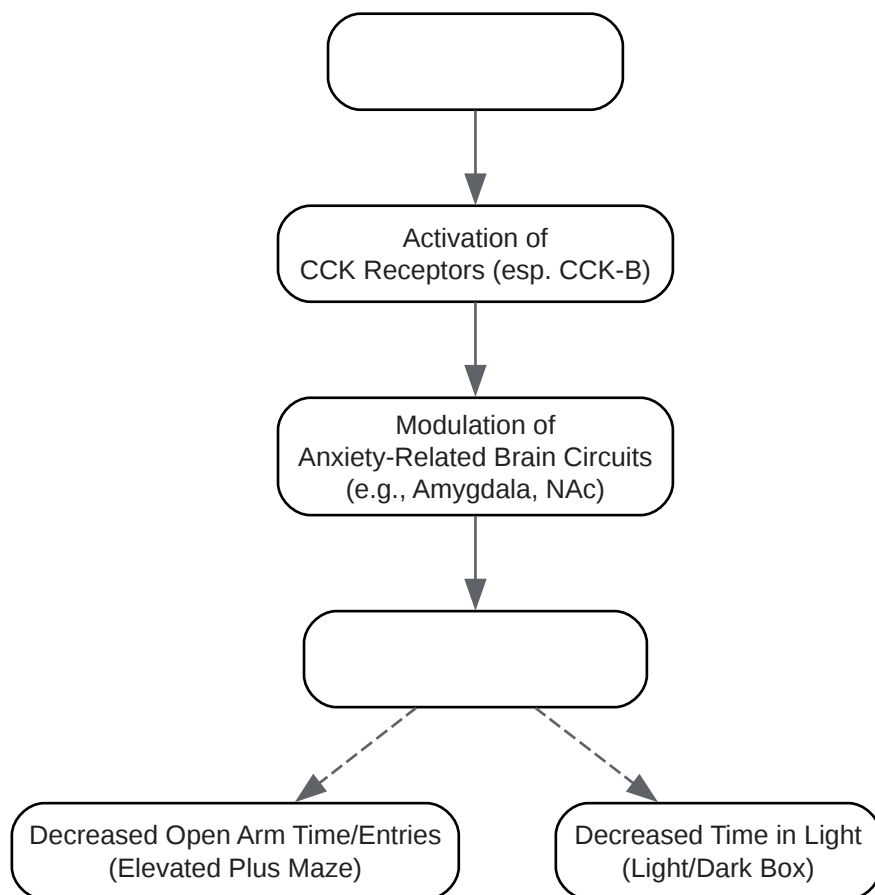
- Animals: Male rats are suitable for this study.
- Surgery: Surgically implant a guide cannula targeting the desired brain region, for example, the postero-median nucleus accumbens.[8]
- Recovery: Allow for a one-week post-operative recovery period.
- CCK-8 Preparation: Dissolve CCK-8 in a suitable vehicle like aCSF.
- Administration:
 - Inject a low dose of CCK-8 (e.g., 3 fmol) directly into the target brain region.[8]
- Behavioral Measurement:
 - Shortly after injection, assess anxiety-like behavior using standardized tests such as the Elevated Plus Maze (EPM) or the Light/Dark box test.[7]
 - In the EPM, key measures include time spent in and entries into the open and closed arms.
 - In the Light/Dark box, measure the time spent in the light compartment.

- A vehicle-injected control group is necessary for comparison.

Data Presentation: Anxiety Studies

Species	Administration Route	CCK-8 Dose	Behavioral Test	Key Findings	Reference
Rat	Intra-Nucleus Accumbens	3 fmol	Elevated Plus Maze	Increased emotional states (anxiety-like behavior).	[8]
Rat	Intra-Central Amygdala	Not specified	Light/Dark Box	Infusion of CCK-8 induced an anxiogenic effect, reflected by decreased exploration in the light zone.	[9]
Rat	Not Specified	Not Specified	Elevated Plus Maze	Benzodiazepines can normalize the panic anxiety status of rats challenged with CCK-4.	[7]
Mouse	Not Specified	Not Specified	Light/Dark Test	Injection of CCK-4 enhances the anxiety status, which is suppressed by Diazepam.	[7]

Logical Relationship: CCK-8 and Anxiety



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Caption: Logical flow from CCK-8 administration to anxiety-like behaviors.

III. Learning and Memory

CCK-8 has been shown to modulate cognitive functions, including spatial learning and memory. It can have both enhancing and impairing effects depending on the context, such as stress levels.

Experimental Protocol

1. IP Administration for Spatial Memory in Rats (Morris Water Maze)

This protocol details the use of CCK-8 to mitigate stress-induced memory impairments.^[10]

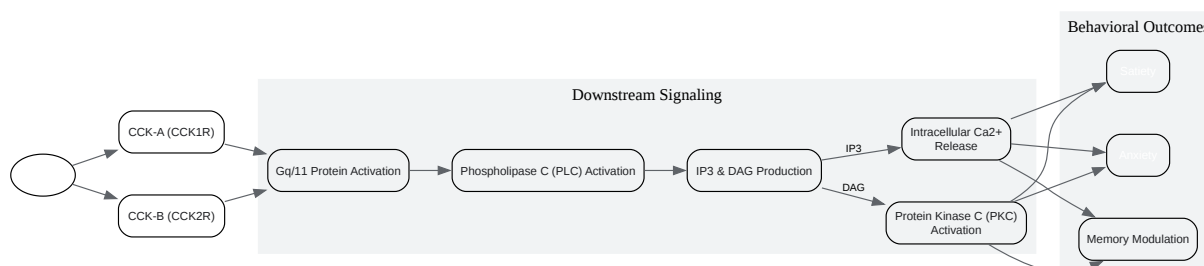
- Animals: Male Wistar rats.[10]
- Experimental Groups:
 - Control (No stress, saline injection)
 - Control-CCK (No stress, CCK-8 injection)
 - Stress (Chronic stress, saline injection)
 - Stress-CCK (Chronic stress, CCK-8 injection)
- Chronic Stress Induction (if applicable):
 - Induce restraint stress for 6 hours per day for a prolonged period (e.g., 24 days).[10]
- CCK-8 Administration:
 - Inject CCK-8 (e.g., 1.6 µg/kg, IP) before each stress session or behavioral test.[10]
- Behavioral Testing (Morris Water Maze):
 - Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water over several days. Record the escape latency and distance traveled.
 - Probe Trial: Remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.
- Data Analysis: Compare the performance across the four groups to determine the effect of CCK-8 on spatial memory under normal and stressful conditions.

Data Presentation: Learning and Memory Studies

Species	Administration Route	CCK-8 Dose	Behavioral Task	Experimental Condition	Key Findings	Reference
Rat	Intraperitoneal (IP)	1.6 µg/kg	Morris Water Maze	Chronic Restraint Stress	CCK-8 administration improved spatial memory performance in stressed rats.	[10]
Aged Rat	Intraperitoneal (IP)	1.6 µg/kg	Morris Water Maze	Aging	Repeated CCK-8 injections improved spatial memory.	[10]

IV. CCK-8 Signaling Pathway

CCK-8 exerts its effects by binding to two main types of G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). The CCK-A receptor is predominantly found in the periphery, particularly on vagal afferents that signal satiety, while the CCK-B receptor is the primary form in the brain and is heavily implicated in anxiety.



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Caption: Simplified signaling pathway of CCK-8 through its receptors.

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